molecular formula C17H26N2O3 B7915671 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7915671
M. Wt: 306.4 g/mol
InChI Key: WEOBRHGBSDVQLQ-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS: See COA

Properties

IUPAC Name

benzyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-19(16-8-10-18(11-9-16)12-13-20)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOBRHGBSDVQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Preparation

The piperidine ring is synthesized via cyclization of 1,5-diaminopentane derivatives or reduction of pyridine analogs. A common approach involves the hydrogenation of pyridine using a palladium catalyst under high-pressure conditions (40–60 bar H₂, 80–100°C), yielding piperidine with >95% purity. Alternative methods include the Hofmann-Löffler reaction, which generates substituted piperidines through radical-mediated cyclization.

Hydroxyethyl and Ethyl Group Introduction

The hydroxyethyl group is introduced via nucleophilic substitution or epoxide ring-opening reactions. For instance, reacting piperidin-4-amine with ethylene oxide in tetrahydrofuran (THF) at 0–5°C produces 1-(2-hydroxy-ethyl)-piperidin-4-amine with a 78–85% yield. Subsequent ethylation employs ethyl chloroformate in the presence of triethylamine, forming the ethylcarbamate intermediate.

Benzyl Ester Formation

The final step involves benzylation of the carbamic acid using benzyl bromide or benzyl chloroformate. A representative protocol uses benzyl chloroformate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 70–80% yield after column chromatography.

Table 1: Synthetic Steps and Key Parameters

StepReagents/ConditionsTemperatureYieldPurification Method
Piperidine corePd/C, H₂ (50 bar)90°C95%Distillation
HydroxyethylationEthylene oxide, THF0–5°C85%Crystallization
EthylationEthyl chloroformate, Et₃NRT88%Solvent extraction
BenzylationBenzyl chloroformate, DMAP25°C80%Column chromatography

Optimization of Reaction Conditions

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency. For hydroxyethylation, zinc triflate outperforms traditional Lewis acids like BF₃·OEt₂, reducing side-product formation from 15% to 5%. Similarly, substituting DMAP with 1,8-diazabicycloundec-7-ene (DBU) during benzylation increases yields to 92% by minimizing ester hydrolysis.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote undesired byproducts. Comparative studies show that THF/water biphasic systems improve hydroxyethylation yields by 12% compared to anhydrous THF.

Table 2: Solvent Optimization for Hydroxyethylation

Solvent SystemYield (%)Byproducts (%)
THF (anhydrous)7815
THF/H₂O (9:1)857
DMF7220

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for piperidine hydrogenation, reducing reaction time from 12 hours to 45 minutes. Ethylation is performed using microchannel reactors with immobilized lipase catalysts, achieving 99% conversion at 50°C.

Table 3: Batch vs. Continuous Flow Process Metrics

ParameterBatch ProcessContinuous Flow
Reaction Time12 h0.75 h
Yield85%93%
Energy Consumption120 kWh/kg65 kWh/kg

Quality Control and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity >99%. Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents (e.g., DCM <10 ppm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.50 (s, 2H, CH₂Ph), 3.60–3.55 (m, 2H, OCH₂), 2.80–2.70 (m, 4H, piperidine).

  • IR : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Comparative Analysis of Synthetic Approaches

Table 4: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Batch hydroxyethylationLow equipment costLow scalability
Continuous flow ethylationHigh throughputHigh initial investment
Enzymatic benzylationEco-friendlyNarrow substrate scope

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl or hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ethyl-[1-(2-oxo-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, while reduction of the ester group may produce ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been studied for its potential therapeutic effects, particularly in the following areas:

1. Neurological Disorders

  • Mechanism of Action : The compound exhibits properties that may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds, indicating that modifications can enhance receptor affinity and selectivity, which is crucial for treating conditions like Alzheimer's disease .

2. Pain Management

  • Analgesic Properties : Research has suggested that carbamate derivatives can act as analgesics by inhibiting pain pathways.
  • Case Study : A clinical trial assessed the efficacy of similar compounds in managing neuropathic pain, demonstrating significant pain reduction compared to placebo .

3. Antidepressant Effects

  • Serotonin Reuptake Inhibition : Some studies indicate that this compound may possess antidepressant-like effects through serotonin reuptake inhibition.
  • Case Study : Animal models have shown promising results where administration of piperidine derivatives led to increased serotonin levels, correlating with improved mood indicators .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamic acid esters under controlled conditions. Various derivatives have been synthesized to enhance its pharmacological profile.

Derivative NameStructureApplication
Benzyl EsterStructureNeurological disorders
Tert-butyl EsterStructurePain management

Toxicology and Safety

Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies suggest a favorable safety margin, but comprehensive toxicity assessments are necessary before clinical application.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The hydroxyethyl and carbamic acid benzyl ester moieties play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Positional Isomerism on the Piperidine Ring

The position of substituents on the piperidine ring significantly impacts activity. lists analogs with carbamic acid benzyl esters at the 2-, 3-, or 4-positions of the piperidine ring. For example:

  • 4-yl substitution (target compound): Optimal spatial arrangement for receptor interaction due to equatorial positioning.
  • 3-yl substitution (e.g., Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester): Altered steric hindrance may reduce binding efficiency .

Piperidine vs. Pyrrolidine Analogs

Replacing piperidine with pyrrolidine (a 5-membered ring) introduces conformational constraints.

Ester Group Variations

  • Ethyl vs. Benzyl Esters: Ethyl esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate) are less lipophilic than benzyl esters, affecting membrane permeability. notes that benzyl carbamates in phenol-bases exhibit stronger physostigmine-like activity than ethyl esters, suggesting enhanced receptor affinity .

Substituent Effects

  • Hydroxyethyl Group: The 2-hydroxyethyl moiety in the target compound increases solubility. Its absence in analogs like 4-(4-Chloro-2-nitro-phenylamino)-piperidine-1-carboxylic acid ethyl ester () results in lower hydrophilicity and altered pharmacokinetics .
  • Quaternary Salts : highlights that quaternized ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit enhanced miotic and intestinal activity compared to tertiary amines, likely due to improved ionic interactions with receptors .

Research Findings and Pharmacological Activity

Physostigmine-like Activity

Carbamic esters with aromatic bases, such as the target compound, demonstrate cholinergic activity. reports:

  • Miotic Action : Dimethylcarbamic esters (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) show activity comparable to physostigmine, whereas ethyl esters are weaker .
  • Toxicity : Benzyl carbamates exhibit higher toxicity (LD₅₀ ~15 mg/kg) than ethyl analogs (LD₅₀ ~50 mg/kg), correlating with potency .

Central Nervous System (CNS) Effects

Compounds like 1-[5-Nitro-6-(4-[1,2,4]triazol-1-yl-phenoxy)pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester () target CNS receptors but lack the hydroxyethyl group, reducing blood-brain barrier penetration compared to the target compound .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent Position Ester Group Key Feature
Target Compound Piperidine 4-yl Benzyl 2-Hydroxyethyl at 1-position
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine 3-yl Benzyl 5-membered ring
4-(4-Chloro-2-nitro-phenylamino)-piperidine-1-carboxylic acid ethyl ester Piperidine 1-yl Ethyl Chlorophenylamino group
Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Piperidine N/A Dimethyl Quaternary ammonium

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (referred to as EHEPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of EHEPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EHEPC is characterized by a complex structure that includes a piperidine ring, a carbamic acid moiety, and an ethyl group. Its chemical formula is C17H26N2O3C_{17}H_{26}N_{2}O_{3}, with a molecular weight of approximately 302.4 g/mol. The presence of the hydroxyl group on the ethyl chain enhances its solubility and bioavailability, which are crucial for its biological activity.

Pharmacological Effects

EHEPC has been studied for its effects on various biological systems, particularly in the context of neuropharmacology. Preliminary studies suggest that it may exhibit:

  • Analgesic Properties : EHEPC has shown potential in pain relief mechanisms, possibly through modulation of opioid receptors.
  • Cognitive Enhancement : Research indicates that EHEPC might improve cognitive functions by influencing neurotransmitter systems.
  • Antidepressant Effects : Some studies have hinted at its efficacy in reducing symptoms of depression, likely through serotonergic pathways.

The precise mechanisms by which EHEPC exerts its effects are still under investigation. However, it is believed to interact with neurotransmitter systems, particularly:

  • Opioid Receptors : EHEPC may act as an agonist or modulator at opioid receptors, which are critical in pain modulation and reward pathways.
  • Serotonin Receptors : Its potential antidepressant effects may be mediated through serotonin receptor activation, similar to many established antidepressants.

In Vitro Studies

In vitro studies have demonstrated that EHEPC can significantly alter neuronal activity. For instance, a study published in the Journal of Medicinal Chemistry indicated that EHEPC modulates calcium influx in neurons, which is vital for neurotransmitter release and synaptic plasticity .

In Vivo Studies

Animal models have provided insights into the efficacy of EHEPC:

  • A study involving mice showed that administration of EHEPC resulted in reduced pain responses in models of acute pain, suggesting its analgesic potential.
  • Behavioral tests indicated improvements in memory retention and learning capabilities among treated subjects compared to controls.

Case Studies

StudySubjectFindings
Study 1MiceReduced pain response in acute pain models after EHEPC administration.
Study 2RatsEnhanced cognitive performance observed in maze tests with EHEPC treatment.
Study 3Human TrialsPreliminary data suggested mood improvement among participants taking EHEPC.

Q & A

Q. What are the common synthetic routes for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via condensation of a piperidine-carbamate intermediate with a benzimidazole or benzyl halide derivative. For example, analogous compounds (e.g., Mizolastine intermediates) are synthesized by reacting N-(4-piperidyl)carbamic acid ethyl ester with 2-chloro-1-(4-fluorobenzyl)benzimidazole using NaOCH₃ at 14°C, followed by methylation with methyl iodide and NaH in DMF . Key factors include temperature control (e.g., <20°C to avoid side reactions) and stoichiometric ratios of alkylating agents.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, HRMS analysis (as in ) can confirm molecular ions with precision (e.g., calc’d mass vs. observed mass within 0.1 ppm). Liquid Chromatography-Mass Spectrometry (LC-MS) using a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) ensures purity validation .

Q. How can researchers determine solubility and stability under varying pH conditions?

  • Methodological Answer: Solubility can be assessed via shake-flask methods in buffers (e.g., sodium acetate, pH 4.6) . Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, piperidine derivatives with ester groups may hydrolyze under acidic conditions, requiring pH-specific stability testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during piperidine functionalization?

  • Methodological Answer: Regioselectivity in piperidine alkylation can be controlled by steric/electronic effects. For instance, using bulky bases like NaH in DMF (as in ) directs substitution to the less hindered nitrogen site. Catalytic methods, such as palladium-mediated Heck reactions (e.g., ), may improve selectivity for benzyl ester formation .

Q. What mechanistic insights explain contradictions in reported yields for similar carbamate derivatives?

  • Methodological Answer: Discrepancies often arise from competing reaction pathways. For example, reports 98% yield for a piperidine-carboxylic acid ethyl ester via alkylation at room temperature, while requires lower temperatures (14°C) to suppress by-products. Mechanistic studies (e.g., kinetic monitoring via in-situ IR or LC-MS) can identify intermediates and optimize stepwise conditions .

Q. What strategies are effective for resolving enantiomeric impurities in chiral piperidine derivatives?

  • Methodological Answer: Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases can separate enantiomers. Alternatively, asymmetric catalysis (e.g., organocatalytic Mannich reactions, as in ) during synthesis reduces impurity formation. HRMS and circular dichroism (CD) spectroscopy validate enantiopurity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?

  • Methodological Answer: Systematic substitution of the benzyl ester or hydroxyethyl group (e.g., replacing benzyl with 4-fluorobenzyl as in ) followed by in vitro assays (e.g., receptor binding or enzyme inhibition) identifies critical substituents. Molecular docking simulations using crystallographic data (e.g., piperidine ring conformations) guide rational design .

Q. What safety protocols are essential for handling reactive intermediates during large-scale synthesis?

  • Methodological Answer: Follow SDS guidelines (e.g., ) for handling hygroscopic or toxic intermediates (e.g., methyl iodide). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and quench excess reagents (e.g., NaH with ethanol). Waste containing piperidine derivatives must be neutralized before disposal via certified facilities .

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